{4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}(phenyl)methanone
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Overview
Description
{4-[BENZYL(PHENETHYL)AMINO]PIPERIDINO}(PHENYL)METHANONE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[BENZYL(PHENETHYL)AMINO]PIPERIDINO}(PHENYL)METHANONE typically involves multi-step organic reactions. One common method includes the reaction of piperidine with benzyl chloride to form N-benzylpiperidine, followed by further functionalization with phenethylamine and phenylmethanone . The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
{4-[BENZYL(PHENETHYL)AMINO]PIPERIDINO}(PHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions include various substituted piperidines, which can be further functionalized for specific applications .
Scientific Research Applications
{4-[BENZYL(PHENETHYL)AMINO]PIPERIDINO}(PHENYL)METHANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {4-[BENZYL(PHENETHYL)AMINO]PIPERIDINO}(PHENYL)METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin . This selectivity is crucial for its potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Known for its monoamine releasing properties.
Benzylpiperazine: Another piperidine derivative with stimulant effects.
Tetrahydroisoquinoline: Shares structural similarities and biological activities.
Uniqueness
{4-[BENZYL(PHENETHYL)AMINO]PIPERIDINO}(PHENYL)METHANONE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to selectively release dopamine and norepinephrine makes it a valuable compound for research in neuropharmacology .
Properties
Molecular Formula |
C27H30N2O |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
[4-[benzyl(2-phenylethyl)amino]piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C27H30N2O/c30-27(25-14-8-3-9-15-25)28-20-17-26(18-21-28)29(22-24-12-6-2-7-13-24)19-16-23-10-4-1-5-11-23/h1-15,26H,16-22H2 |
InChI Key |
DBUYAPLCVJLLPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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